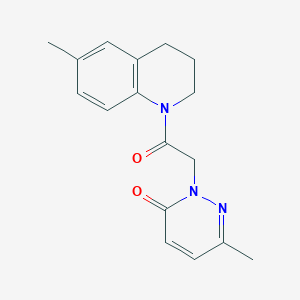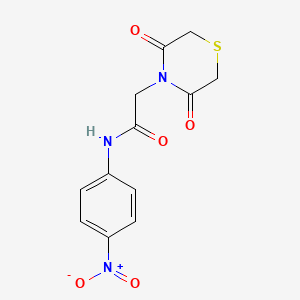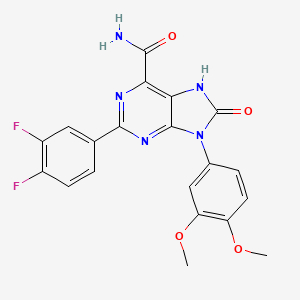
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives is a topic of significant interest in medicinal chemistry due to their potential biological activities. The papers provided detail various synthetic methods for quinoline and isoquinoline derivatives, which are closely related to the compound . For instance, the one-pot three-component synthesis described in paper utilizes benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines in the presence of a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst. This method could potentially be adapted for the synthesis of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one by altering the starting materials and reaction conditions.
Similarly, the sequential photo-oxidative [3 + 2] cycloaddition/oxidative aromatization reactions using molecular oxygen as the terminal oxidant, as reported in paper , could offer insights into the synthesis of the target compound through the formation of pyrrolo[2,1-a]isoquinoline derivatives. The autoxidation approach for synthesizing pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones, as mentioned in paper , also provides valuable information on the oxidative steps that might be involved in the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of the compound is likely to be elucidated using techniques such as IR, NMR (1H and 13C), mass spectrometry, and possibly X-ray crystallography, as demonstrated in paper . These techniques are crucial for confirming the structure of newly synthesized compounds, including the target molecule. Theoretical calculations could also be employed to support the experimental data and provide a deeper understanding of the molecular conformation and electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the reactions described in the papers. For example, the synthesis of 4-hydrazino-2-methylquinolines and their subsequent reactions with ethyl acetoacetate and acetone to yield various quinoline derivatives, as shown in paper , suggests that the hydrazino group in quinolines is reactive and can be utilized to introduce additional substituents. This reactivity could be relevant when considering the functional groups present in the target compound.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of the specific compound , they do provide a framework for predicting such properties based on the structural features of the synthesized quinoline derivatives. For instance, the presence of aromatic systems and heteroatoms in the compounds studied in papers and suggests that the target compound may exhibit significant aromatic character and potential for hydrogen bonding, which could affect its solubility, melting point, and other physical properties. The antibacterial activity screening performed in paper also indicates that the compound may possess biological activities, which could be related to its chemical properties.
Scientific Research Applications
Heterocyclic Synthesis
- The compound is involved in the synthesis of heterocycles, particularly in solvent-free conditions. Martins et al. (2009) discuss the broad category of six-membered heterocycles, including pyridazinones, highlighting the importance of these compounds in chemical synthesis and their potential applications in developing pharmaceuticals and agrochemicals (Martins et al., 2009).
Pharmaceutical Applications
- Hussein et al. (2016) synthesized and characterized quinolinone derivatives, including structures similar to the queried compound, for their antioxidant efficiency in lubricating greases, indicating potential applications in reducing oxidative stress in biological systems (Hussein et al., 2016).
- Butin et al. (2007) explored the synthesis of a novel heterocyclic system by acid-catalyzed recyclization, which can have implications in pharmaceutical synthesis, demonstrating the versatility of these compounds in creating complex molecular architectures (Butin et al., 2007).
Material Science and Electrochemical Applications
- Cho et al. (2015) developed electron-deficient conjugated polymers based on pyrrolo-acenaphtho-pyridazine-diones for electrochromic applications, suggesting the compound's relevance in creating materials with adjustable electronic properties for applications such as smart windows and displays (Cho et al., 2015).
properties
IUPAC Name |
6-methyl-2-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-7-15-14(10-12)4-3-9-19(15)17(22)11-20-16(21)8-6-13(2)18-20/h5-8,10H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSXLWPYTZVBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C(=O)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)
![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)

![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)
![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)